

A Comparative Guide to Disulfo-ICG-DBCO Disodium for Live Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfo-ICG-DBCO disodium*

Cat. No.: *B15555134*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Disulfo-ICG-DBCO disodium**'s performance in different cell lines for live-cell imaging applications. The information is intended to help researchers make informed decisions when selecting fluorescent probes for copper-free click chemistry.

Product Overview

Disulfo-ICG-DBCO disodium is a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling. It combines a sulfated indocyanine green (ICG) fluorophore with a dibenzocyclooctyne (DBCO) moiety. This structure allows for the specific labeling of azide-modified biomolecules on or within living cells via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The disulfonate groups enhance the water solubility of the ICG dye, which can be beneficial for biological applications.

Performance Comparison in Different Cell Lines

While direct comparative studies on the performance of **Disulfo-ICG-DBCO disodium** across multiple cell lines are not extensively published, we can extrapolate its expected performance based on the known properties of ICG and DBCO moieties, and compare it to common alternative fluorescent probes.

The performance of a fluorescent probe in cell-based assays is influenced by several factors, including:

- **Cellular Uptake and Localization:** The efficiency with which the probe enters the cell and reaches its target. For probes targeting cell-surface glycans, this is less of a concern. For intracellular targets, the probe's properties (size, charge, hydrophilicity) become critical.
- **Signal-to-Noise Ratio (SNR):** The ratio of the specific fluorescent signal to the background fluorescence. A higher SNR allows for clearer imaging.
- **Cytotoxicity:** The degree to which the probe is toxic to the cells, which can affect experimental outcomes. ICG is known to have dose-dependent phototoxicity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Photostability:** The probe's resistance to photobleaching upon exposure to excitation light.

The following table provides a qualitative and quantitative comparison of **Disulfo-ICG-DBCO disodium** with other commonly used DBCO-conjugated fluorescent probes.

Feature	Disulfo-ICG-DBCO	DBCO-Cy5	DBCO-Cy7	DBCO-Alexa Fluor 647
Excitation (nm)	~780	~646	~743	~650
Emission (nm)	~800	~662	~767	~665
Quantum Yield	Low in aqueous solution, increases upon binding to proteins	Moderate (~0.27)	Moderate	High (~0.33)
Photostability	Moderate	High	Moderate	High
Brightness	Moderate	High	Moderate	High
Water Solubility	High (due to disulfonate groups)	Moderate	Moderate	High
In Vivo Imaging	Excellent (NIR range reduces tissue autofluorescence)	Good	Excellent	Good
Reported Cytotoxicity	Dose-dependent phototoxicity associated with ICG moiety	Generally low	Generally low	Generally low

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

I. Metabolic Labeling of Cells with Azide Sugars

This protocol is a prerequisite for labeling with DBCO-containing dyes.

Objective: To introduce azide groups onto the sialoglycans of the cell surface.

Materials:

- Cells of interest (e.g., HeLa, MCF-7, Jurkat)
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
- DMSO
- 6-well plates

Procedure:

- Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.
- Prepare a stock solution of Ac4ManNAz in DMSO.
- The following day, replace the culture medium with fresh medium containing Ac4ManNAz at a final concentration of 25-50 μ M.
- Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide sugar.

II. Labeling of Azide-Modified Cells with Disulfo-ICG-DBCO

Objective: To fluorescently label the azide-modified cells using copper-free click chemistry.

Materials:

- Azide-modified cells (from Protocol I)
- **Disulfo-ICG-DBCO disodium**
- Serum-free cell culture medium or PBS

- Flow cytometry tubes or imaging plates/slides

Procedure:

- Prepare a stock solution of **Disulfo-ICG-DBCO disodium** in water or DMSO.
- Wash the azide-modified cells twice with warm PBS or serum-free medium.
- Dilute the Disulfo-ICG-DBCO stock solution to the desired final concentration (typically 10-50 μM) in serum-free medium or PBS.
- Incubate the cells with the Disulfo-ICG-DBCO solution for 30-60 minutes at 37°C, protected from light.
- Wash the cells three times with PBS to remove unbound probe.
- The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

III. Fluorescence Microscopy

Objective: To visualize the cellular localization of the fluorescent label.

Materials:

- Labeled cells on coverslips or in imaging dishes
- Mounting medium (optional)
- Fluorescence microscope with appropriate filter sets for NIR imaging (e.g., Cy7 or ICG filter set)

Procedure:

- Mount the coverslips with labeled cells onto microscope slides using a suitable mounting medium.
- Image the cells using the fluorescence microscope. Use the NIR channel to detect the Disulfo-ICG-DBCO signal and a brightfield or DIC channel to visualize the cells.

- Acquire images and analyze the fluorescence intensity and localization.

IV. Flow Cytometry

Objective: To quantify the labeling efficiency and intensity on a single-cell level.

Materials:

- Labeled cells in suspension
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Flow cytometer with a laser and detector suitable for NIR dyes (e.g., a red laser at ~640 nm for excitation and a detector with a >750 nm filter)

Procedure:

- Harvest and resuspend the labeled cells in flow cytometry buffer.
- Analyze the cell suspension on the flow cytometer.
- Gate on the live cell population based on forward and side scatter.
- Measure the fluorescence intensity in the appropriate NIR channel.
- Analyze the data to determine the percentage of labeled cells and the mean fluorescence intensity.

V. Cytotoxicity Assay

Objective: To assess the toxicity of Disulfo-ICG-DBCO on the cells.

Materials:

- Cells of interest
- 96-well plates
- **Disulfo-ICG-DBCO disodium**

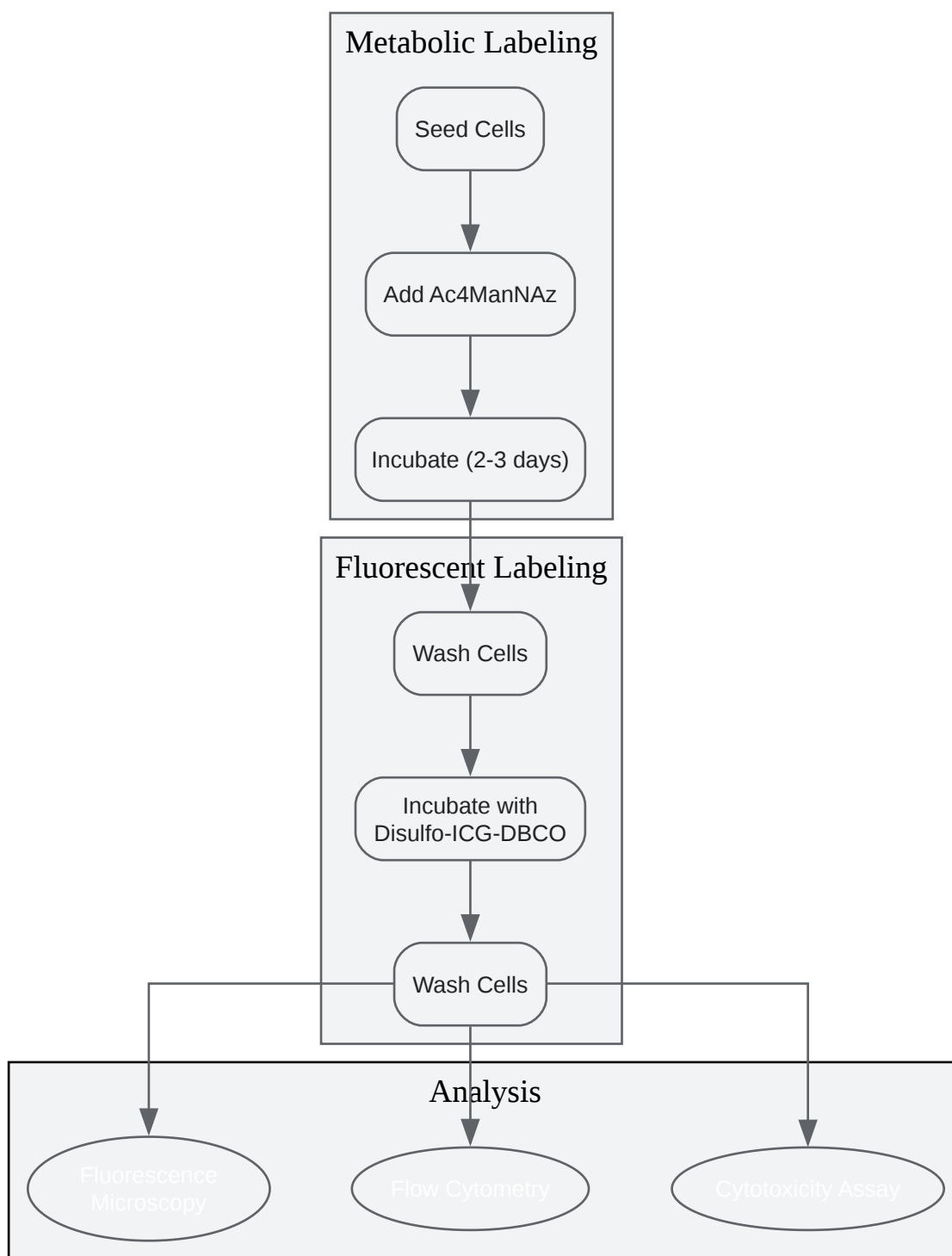
- Cell viability reagent (e.g., MTT, WST-8 from a CCK-8 kit)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density.
- The next day, treat the cells with a serial dilution of Disulfo-ICG-DBCO for a period that reflects the experimental conditions (e.g., 1 hour, 24 hours). Include untreated control wells.
- To assess phototoxicity, expose a parallel plate to light for a defined period after probe incubation.
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

Visualizations

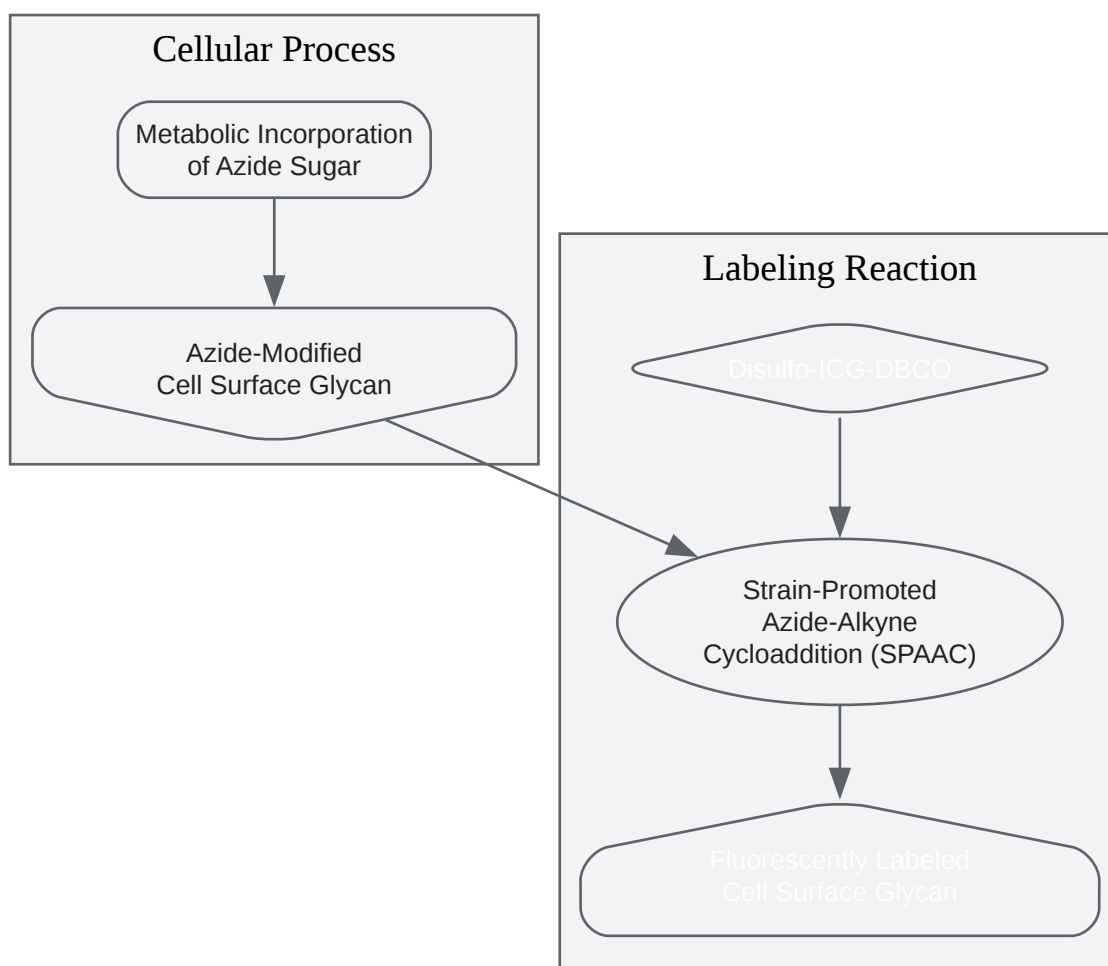
Experimental Workflow for Cellular Labeling and Analysis



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Caption: Workflow for metabolic labeling, fluorescent tagging, and analysis of cells.

Signaling Pathway of Copper-Free Click Chemistry



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Caption: Mechanism of labeling azide-modified cell surface glycans with Disulfo-ICG-DBCO.

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